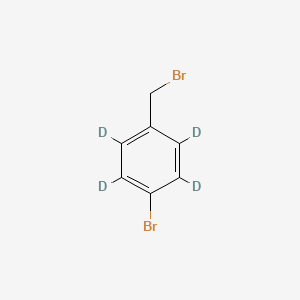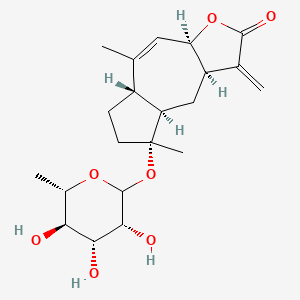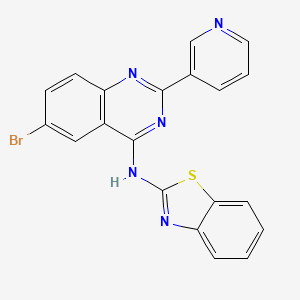
Egfr-IN-63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-63 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of cancers driven by aberrant EGFR signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-63 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against EGFR. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required quality standards for pharmaceutical use.
化学反応の分析
Types of Reactions
Egfr-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and potential therapeutic applications.
科学的研究の応用
Egfr-IN-63 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly non-small cell lung cancer, where EGFR mutations are prevalent.
Industry: Utilized in the development of new EGFR-targeting drugs and in the optimization of existing therapeutic strategies.
作用機序
Egfr-IN-63 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The inhibition of EGFR signaling leads to reduced tumor cell growth and increased apoptosis in cancer cells with aberrant EGFR activity.
類似化合物との比較
Egfr-IN-63 is compared with other EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While these compounds share a common target, this compound is unique in its ability to selectively inhibit a broader range of EGFR mutations, including those that confer resistance to other inhibitors. This makes this compound a valuable addition to the arsenal of EGFR-targeting therapies.
List of Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced selectivity and potency against various EGFR mutations, offering potential advantages in overcoming resistance mechanisms observed with other inhibitors.
特性
分子式 |
C20H12BrN5S |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
N-(6-bromo-2-pyridin-3-ylquinazolin-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H12BrN5S/c21-13-7-8-15-14(10-13)19(25-18(23-15)12-4-3-9-22-11-12)26-20-24-16-5-1-2-6-17(16)27-20/h1-11H,(H,23,24,25,26) |
InChIキー |
PVDVDPIAKYSVQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)
![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
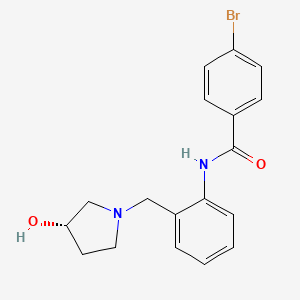

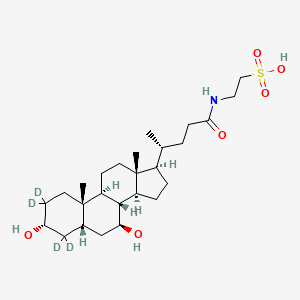
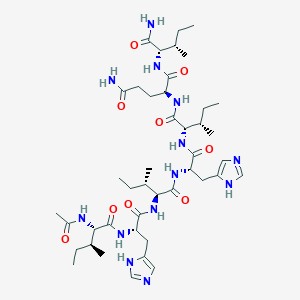

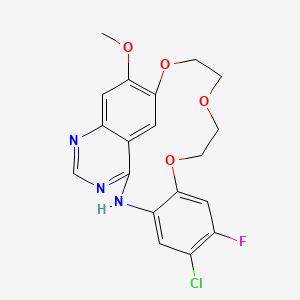
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
